

5-Chloro-2-ethoxyphenylboronic acid solubility data

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Compound of Interest

Compound Name:	5-Chloro-2-ethoxyphenylboronic acid
CAS No.:	352534-86-2
Cat. No.:	B1588029

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An In-Depth Technical Guide to the Solubility Profile of **5-Chloro-2-ethoxyphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethoxyphenylboronic acid is an important reagent in organic synthesis, particularly in cross-coupling reactions for the formation of complex biaryl structures integral to drug discovery.[1][2] Despite its utility, comprehensive solubility data for this compound is not extensively documented in publicly accessible literature. This guide provides a robust framework for researchers to systematically determine the solubility of **5-Chloro-2-ethoxyphenylboronic acid**. We will explore the critical physicochemical properties influencing its solubility, present detailed, self-validating protocols for both thermodynamic and kinetic solubility determination, and discuss the rationale behind key experimental choices. This document is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful reaction optimization, formulation development, and process scale-up.

Introduction: The Significance of Solubility in Applying Boronic Acids

Boronic acids are indispensable tools in modern medicinal chemistry and materials science.[3] Their utility in reactions like the Suzuki-Miyaura coupling is well-established.[4] However, the success of any chemical process involving these reagents is fundamentally governed by their solubility in the chosen solvent system. Poor solubility can lead to low reaction yields, difficult purification, and challenges in formulation.

5-Chloro-2-ethoxyphenylboronic acid, with its specific substitution pattern, presents a unique solubility profile. The electronic and steric effects of the chloro and ethoxy groups significantly impact its interaction with various solvents compared to unsubstituted phenylboronic acid.[5] Understanding this profile is not merely an academic exercise; it is a prerequisite for predictable and scalable synthesis.

A critical challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6] This equilibrium between the acid and the boroxine is solvent-dependent and can lead to inconsistent solubility measurements if not properly controlled.[4] Therefore, any robust solubility determination protocol must account for this behavior.

Physicochemical Properties Influencing Solubility

The solubility of **5-Chloro-2-ethoxyphenylboronic acid** is a function of its molecular structure and the properties of the solvent.

- **Molecular Structure:** The molecule possesses both hydrophobic (the substituted phenyl ring) and hydrophilic (the boronic acid group) regions. The ethoxy group adds some lipophilicity, while the chloro group is electron-withdrawing. Phenylboronic acids are generally soluble in polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[7]
- **Solvent Polarity:** A solvent's ability to form hydrogen bonds is crucial. The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen atoms of the ethoxy group and the boronic acid itself can act as acceptors. Ethers and ketones have been shown to be effective solvents for phenylboronic acid.[4][6]

- pH (for Aqueous Systems): Boronic acids are weak Lewis acids.[8] At physiological pH, they exist primarily in a neutral, trigonal planar form. As the pH increases above the pKa, they convert to an anionic, tetrahedral boronate form, which typically exhibits higher aqueous solubility.[8]
- Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[9] This relationship is often linear over a specific range and is a key parameter in crystallization processes.[6]
- Boroxine Formation: As commercial boronic acids often contain varying amounts of the corresponding boroxine anhydride, achieving a true equilibrium for the monomeric acid can be challenging.[4][10] The protocol outlined below is designed to mitigate this issue.

Experimental Determination of Solubility: A Validated Protocol

Due to the absence of specific public data, this section provides a detailed methodology for its determination. We will differentiate between thermodynamic and kinetic solubility, as they provide different but equally important insights for drug development and synthesis.[11][12]

Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[13] This is the true solubility and is critical for formulation and crystallization work. The most common and reliable method is the Shake-Flask method.

Protocol: Equilibrium Shake-Flask Method

- Material Preparation:
 - Use high-purity **5-Chloro-2-ethoxyphenylboronic acid** ($\geq 98\%$). Note that commercial samples may contain varying amounts of the anhydride.[10]
 - Use analytical grade or HPLC grade solvents.
- Sample Preparation:

- Add an excess amount of solid **5-Chloro-2-ethoxyphenylboronic acid** to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone, chloroform, dipropyl ether, methylcyclohexane).[4][5] The excess solid is crucial to ensure saturation is reached.
- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. For boronic acids, 24 to 48 hours is recommended to allow for the equilibration between the acid and any potential boroxine species.
 - Causality: Insufficient equilibration time is the most common source of error in thermodynamic solubility measurements, leading to an underestimation of the true solubility.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.
 - Causality: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
- Quantification:
 - Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

- Quantify the concentration of **5-Chloro-2-ethoxyphenylboronic acid** using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common choice.[\[14\]](#)
- Self-Validation: A standard calibration curve must be prepared using accurately weighed standards of **5-Chloro-2-ethoxyphenylboronic acid**. The correlation coefficient (R^2) should be >0.99 for the assay to be considered valid.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[\[15\]](#)[\[16\]](#) This is highly relevant in early drug discovery for predicting absorption after oral administration.

Protocol: Turbidimetric Method

- Stock Solution Preparation: Prepare a high-concentration stock solution of **5-Chloro-2-ethoxyphenylboronic acid** in 100% DMSO (e.g., 10-20 mM).
- Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.
- Serial Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the aqueous buffer in a serial dilution manner.
- Precipitation Detection:
 - Seal the plate, shake briefly, and incubate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).
 - Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
 - The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.

- Causality: This method mimics the precipitation that can occur when a drug is absorbed from the gastrointestinal tract into the bloodstream. The rapid nature of the test makes it suitable for high-throughput screening.

Data Presentation and Visualization

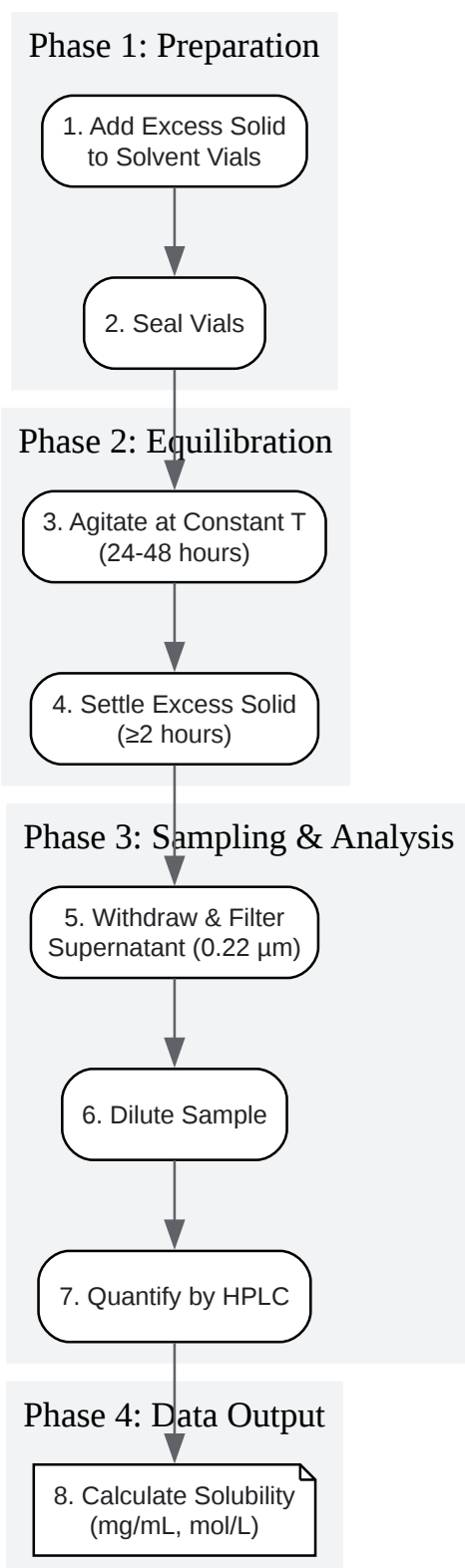
All experimentally determined solubility data should be recorded systematically.

Table 1: Template for Recording Thermodynamic Solubility Data

Solvent	Temperature (°C)	Measured Concentration (mg/mL)	Molar Solubility (mol/L)	Replicate 1	Replicate 2	Replicate 3	Average ± SD
Water	25						
Ethanol	25						
Acetone	25						
Chloroform	25						
Dipropyl Ether	25						
Methylcyclohexane	25						

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the thermodynamic solubility determination protocol.



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Outlook

This guide provides a comprehensive and scientifically grounded approach for determining the solubility of **5-Chloro-2-ethoxyphenylboronic acid**. By adhering to these detailed protocols, researchers can generate the high-quality, reliable data necessary for advancing their projects. The principles and methodologies described here are broadly applicable to other boronic acids and poorly characterized reagents. Understanding the interplay between molecular structure, solvent properties, and experimental conditions is paramount. The generation of this foundational data will undoubtedly facilitate the more efficient and predictable application of this valuable chemical entity in both academic and industrial research.

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